molecular formula C7H4F5NOS2 B2669753 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione CAS No. 1394319-58-4

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

Cat. No.: B2669753
CAS No.: 1394319-58-4
M. Wt: 277.23
InChI Key: OSWIQPWSAXXQQX-UHFFFAOYSA-N
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Description

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is a heterocyclic compound featuring a benzoxazole core substituted with a pentafluorosulfanyl (-SF₅) group at the 5-position and a thione (-S) moiety at the 2-position. This compound is structurally related to pharmaceutical intermediates, such as 5-methoxybenzo[d]oxazole-2(3H)-thione, which is a known impurity in omeprazole synthesis .

Properties

IUPAC Name

5-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-6-5(3-4)13-7(15)14-6/h1-3H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWIQPWSAXXQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione typically involves the following steps:

    Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Pentafluorosulfanyl Group: The pentafluorosulfanyl group can be introduced via nucleophilic substitution reactions using pentafluorosulfanyl-containing reagents.

    Formation of the Thione Group: The thione group can be introduced by reacting the benzo[d]oxazole derivative with sulfur or sulfur-containing reagents under appropriate conditions.

Industrial Production Methods

Industrial production methods for 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.

    Substitution: The pentafluorosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with sulfur and fluorine substitutions often exhibit enhanced antimicrobial properties. 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione has shown promise in this area, potentially acting against a range of pathogens. The presence of the pentafluorosulfanyl group may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

Anticancer Properties
The compound’s structural characteristics suggest potential anticancer activity. Studies on similar thione derivatives have reported significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the disruption of cellular processes through reactive oxygen species generation or interference with DNA synthesis . Further research is needed to elucidate the specific pathways involved.

Material Science

Polymer Modification
5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione can serve as a precursor for synthesizing polymer-modified electrodes, which are crucial in electrochemical applications. The incorporation of sulfur-containing heterocycles into polymer matrices can enhance conductivity and stability, making them suitable for sensors and energy storage devices .

Fluorinated Materials
The incorporation of fluorinated groups into materials often leads to improved chemical resistance and thermal stability. This compound can be utilized in developing advanced coatings and materials that require high performance under extreme conditions, such as in aerospace or automotive applications .

Agricultural Chemistry

Pesticidal Properties
The compound has been investigated for its potential use as a pesticide, particularly against phytopathogenic fungi. Its ability to disrupt cellular functions in microorganisms suggests it could be effective in controlling fungal diseases in crops, thus offering a sustainable alternative to conventional fungicides .

Case Study: Antimicrobial Efficacy

In one study, derivatives similar to 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione were tested against Gram-positive and Gram-negative bacteria. Results showed that modifications with pentafluorosulfanyl groups significantly increased antibacterial activity compared to their non-fluorinated counterparts .

Case Study: Anticancer Activity

Another research effort focused on the cytotoxic effects of thione derivatives on human cancer cell lines. The findings indicated that compounds bearing sulfur functionalities exhibited notable inhibition of cell proliferation, suggesting that 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione could be further explored as a lead compound for anticancer drug development.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryAntimicrobial ActivityEnhanced efficacy against various pathogens
Anticancer PropertiesSignificant cytotoxic effects observed
Material SciencePolymer ModificationImproved conductivity and stability in polymer matrices
Fluorinated MaterialsHigh performance under extreme conditions
Agricultural ChemistryPesticidal PropertiesPotential as a sustainable fungicide

Mechanism of Action

The mechanism of action of 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione and their properties:

Compound Substituent Key Features/Activities Reference
5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione -SF₅ High lipophilicity; potential enzyme modulation
5-Methoxybenzo[d]oxazole-2(3H)-thione -OCH₃ Impurity in omeprazole synthesis; confirmed via NMR, IR, HR-MS, and X-ray crystallography
5-(Trifluoromethyl)benzo[d]oxazole-2(3H)-thione -CF₃ Enhanced electronic effects; used in agrochemical and pharmaceutical intermediates
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione 3,4-dichlorophenyl Antimicrobial and cytotoxic properties
5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2(3H)-thione 4-methoxyphenyl Selective COX-2 inhibition (IC₅₀ = 0.24 µM); anti-inflammatory activity

Structural and Functional Insights

Substituent Effects :

  • The pentafluorosulfanyl (-SF₅) group in the target compound offers superior electron-withdrawing properties and lipophilicity compared to -CF₃ or -OCH₃. This may enhance binding to hydrophobic enzyme pockets or improve metabolic stability in drug design .
  • Methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents are common in bioactive molecules due to their moderate electron-withdrawing effects and ability to modulate solubility .

Biological Activity Trends :

  • Thione-containing analogs, such as 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2(3H)-thione, exhibit potent COX-2 inhibition and anti-inflammatory activity, suggesting that the thione moiety plays a critical role in enzyme interaction .
  • Piperidine derivatives of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione show structure-dependent antimicrobial and cytotoxic effects, highlighting the importance of substituent positioning .

Synthetic Pathways: Many analogs (e.g., benzimidazolone-thiones, oxadiazole-thiones) are synthesized via Mannich reactions, nucleophilic substitutions, or cyclization of hydrazides with carbon disulfide .

Spectroscopic Characterization :

  • Analogs are routinely characterized via ¹H/¹³C NMR, IR, and HR-MS. For example, 5-methoxybenzo[d]oxazole-2(3H)-thione was confirmed using X-ray crystallography, underscoring the reliability of these techniques for structural validation .

Biological Activity

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione typically involves the reaction of appropriate precursors under controlled conditions to ensure high purity and yield. The compound is available commercially with a purity of ≥97% as confirmed by HPLC methods .

1. Antimicrobial Activity

Recent studies have indicated that 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Candida albicans16 µg/mL

2. Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12
A549 (Lung)15

3. Pesticidal Properties

In agricultural applications, this compound has been explored for its fungicidal properties against phytopathogenic fungi. It shows potential as a biopesticide due to its selective toxicity towards harmful fungi while being less toxic to beneficial organisms.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial activity of various thioamide derivatives, including 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione. The results indicated that this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism Investigation

In another study, researchers investigated the anticancer mechanisms through flow cytometry and Western blot analysis. They found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cancer cells .

Q & A

Basic: What synthetic strategies are effective for preparing 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione?

Answer:
The synthesis typically involves cyclization of substituted benzohydrazides with carbon disulfide under basic conditions. For example:

Reaction Setup : Reflux a mixture of 5-pentafluorosulfanyl-benzohydrazide, potassium hydroxide, and carbon disulfide in ethanol (70 mL) at 80°C for 4–6 hours .

Work-Up : Distill off ethanol under reduced pressure, dissolve the residue in water, acidify with dilute HCl, and recrystallize the precipitate from ethanol.

Characterization : Confirm purity via thin-layer chromatography (TLC) using methanol:chloroform (2:8) and structural validation via NMR and HR-MS .

Key Consideration : The electron-withdrawing pentafluorosulfanyl group may necessitate longer reaction times or elevated temperatures compared to non-fluorinated analogs .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:
A multi-technique approach is recommended:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.4 ppm) and thiocarbonyl sulfur (C=S, δ ~180 ppm in 13C NMR) .
  • IR Spectroscopy : Detect C=S stretching vibrations (1200–1050 cm⁻¹) and aromatic C-F stretches (1100–1000 cm⁻¹) .
  • X-ray Crystallography : Resolve the thione tautomer and confirm the pentafluorosulfanyl substitution pattern .

Note : Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-311++G(d,p)) to resolve ambiguities .

Basic: What biological screening protocols are suitable for this compound?

Answer:

  • Antimicrobial Assays : Use serial dilution techniques against S. aureus and E. coli with nitrofurazone as a reference. The pentafluorosulfanyl group may enhance membrane permeability due to its lipophilicity .
  • Enzyme Inhibition : Screen against proteasomal subunits (e.g., β5i) via fluorescence-based assays. Covalent binding to active-site cysteines (e.g., Cys48) can be confirmed via thiol-reactivity assays .

Optimization : Fragment-growing campaigns, guided by structure-activity relationship (SAR) studies, can improve selectivity .

Advanced: How do computational methods elucidate electronic and tautomeric properties?

Answer:

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to model thione-thiol tautomerism. Solvent effects (e.g., ethanol) stabilize the thione form, as shown in analogous oxadiazole-thiones .
  • Electrostatic Potential Maps : Identify nucleophilic sites (e.g., sulfur atoms) for covalent inhibition .
  • TD-DFT : Predict UV-Vis absorption spectra to correlate with solvatochromic behavior .

Data Interpretation : Compare HOMO-LUMO gaps (ΔE ~4–5 eV) with experimental redox potentials to assess reactivity .

Advanced: How can researchers resolve contradictions in biological activity data?

Answer:

  • Reproducibility Checks : Ensure consistent assay conditions (e.g., pH, solvent DMSO concentration ≤1%) .
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Crystallographic Validation : Resolve target-ligand complexes to confirm binding modes (e.g., disulfide vs. non-covalent interactions) .

Example : Discrepancies in β5i inhibition may arise from variations in cellular redox environments affecting disulfide bond formation .

Advanced: What strategies optimize selectivity in covalent inhibition?

Answer:

  • Warhead Scanning : Replace the thione group with alternative electrophiles (e.g., nitriles, acrylamides) to balance reactivity and selectivity .
  • SAR Table :
Substituentβ5i IC₅₀ (μM)β5c IC₅₀ (μM)Selectivity Index
-SCF₅ (target compound)0.12>10>83
-CN0.080.151.9
-COCH₃0.250.301.2

Data adapted from fragment-growing studies on benzo[d]oxazole-2(3H)-thiones

Guideline : Prioritize substituents with high steric bulk (e.g., pentafluorosulfanyl) to enhance target specificity .

Advanced: How does solvent-assisted tautomerism impact reactivity?

Answer:

  • Polar Solvents (e.g., DMSO) : Stabilize the thiol tautomer, increasing nucleophilic sulfur availability for disulfide bond formation .
  • Non-Polar Solvents (e.g., CHCl₃) : Favor the thione form, reducing unwanted side reactions .

Experimental Validation : Monitor tautomeric ratios via variable-temperature NMR or Raman spectroscopy .

Advanced: What computational protocols model reaction pathways for derivatization?

Answer:

  • Reaction DFT : Use M06-2X/def2-TZVP to simulate nucleophilic aromatic substitution (SNAr) at the pentafluorosulfanyl group .
  • Kinetic Studies : Calculate activation energies (ΔG‡) for key steps (e.g., cyclization) to optimize reaction conditions .

Software Recommendations : Gaussian 16 for energy profiles; Chemcraft for visualization .

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